

Validating the selectivity of TAK-875 for GPR40 over other receptors.

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Validating the Selectivity of TAK-875 for GPR40: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) agonist, TAK-875 (Fasiglifam), focusing on its selectivity over other receptors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a specific pharmacological tool.

Introduction to TAK-875 and GPR40

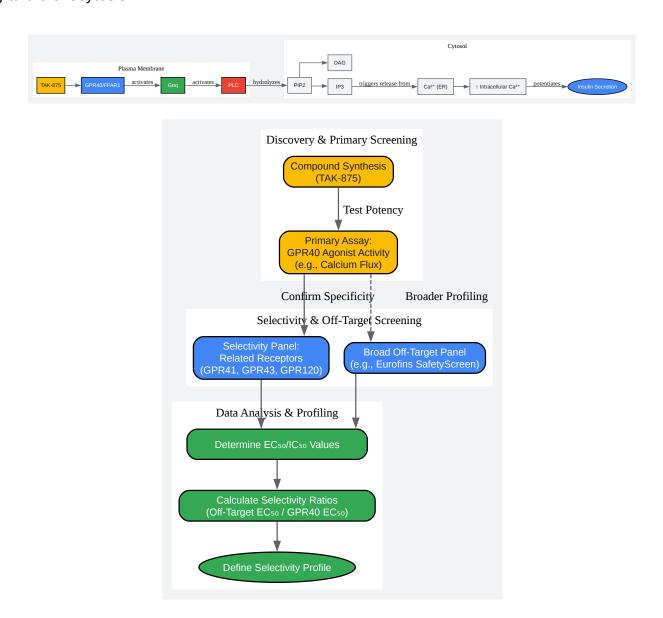
TAK-875 is a potent and orally bioavailable agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain free fatty acids.[1] By targeting GPR40, agonists like TAK-875 can enhance insulin secretion in a glucose-dependent manner, which offers a therapeutic advantage for type 2 diabetes by minimizing the risk of hypoglycemia.[1][2][3] The efficacy and selectivity of such agonists are paramount to ensure targeted therapeutic action and avoid off-target side effects.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as TAK-875 initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which



in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key step in the potentiation of insulin granule exocytosis.



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References

- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
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